molecular formula C17H26ClN3O2S B12719384 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylacetyl)amino)ethyl)-, monohydrochloride CAS No. 93823-75-7

1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylacetyl)amino)ethyl)-, monohydrochloride

Cat. No.: B12719384
CAS No.: 93823-75-7
M. Wt: 371.9 g/mol
InChI Key: CJCSCMVMVMLUSD-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylacetyl)amino)ethyl)-, monohydrochloride is a complex organic compound with the molecular formula C17H26ClN3O2S. This compound is known for its unique structural features, which include a pyrrole ring, a carboxamide group, and a thienylacetyl moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylacetyl)amino)ethyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the pyrrole ring, followed by the introduction of the carboxamide group. The thienylacetyl moiety is then attached through a series of reactions involving amide bond formation. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylacetyl)amino)ethyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring and the thienylacetyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylacetyl)amino)ethyl)-, monohydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylacetyl)amino)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-3-carboxamide derivatives: Compounds with similar pyrrole and carboxamide structures.

    Thienylacetyl derivatives: Compounds containing the thienylacetyl moiety.

Uniqueness

1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylacetyl)amino)ethyl)-, monohydrochloride is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

93823-75-7

Molecular Formula

C17H26ClN3O2S

Molecular Weight

371.9 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-[2-[(2-thiophen-2-ylacetyl)amino]ethyl]-1H-pyrrole-3-carboxamide;hydrochloride

InChI

InChI=1S/C17H25N3O2S.ClH/c1-16(2)11-13(17(3,4)20-16)15(22)19-8-7-18-14(21)10-12-6-5-9-23-12;/h5-6,9,11,20H,7-8,10H2,1-4H3,(H,18,21)(H,19,22);1H

InChI Key

CJCSCMVMVMLUSD-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCNC(=O)CC2=CC=CS2)C.Cl

Origin of Product

United States

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